molecular formula C7H3Br2NO B3274228 4,7-Dibromofuro[3,2-c]pyridine CAS No. 603301-06-0

4,7-Dibromofuro[3,2-c]pyridine

Cat. No. B3274228
CAS RN: 603301-06-0
M. Wt: 276.91 g/mol
InChI Key: UXHCRGKENKASLD-UHFFFAOYSA-N
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Description

4,7-Dibromofuro[3,2-c]pyridine is a chemical compound with the molecular formula C7H3Br2NO and a molecular weight of 276.91 . It is used as an electron-deficient group for organic electronic applications . It serves as a basis for biologically interesting species and building blocks for organic materials .


Synthesis Analysis

The synthesis of 4,7-Dibromofuro[3,2-c]pyridine involves aromatic nucleophilic substitution. Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) . The versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution were explored .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromofuro[3,2-c]pyridine was studied through a tandem experimental-theoretical approach to analyze the electronic properties bestowed on the TDAP core . The effect of the functional groups introduced was also studied .


Chemical Reactions Analysis

The chemical reactions of 4,7-Dibromofuro[3,2-c]pyridine involve aromatic nucleophilic substitution . The selectivity towards a single position and the differences between nucleophiles were achieved through a DFT analysis of the energetics of the reactions performed .


Physical And Chemical Properties Analysis

4,7-Dibromofuro[3,2-c]pyridine is a thiadiazolo[3,4-c]pyridine based material . It has a molecular weight of 294.95 .

Mechanism of Action

While the specific mechanism of action for 4,7-Dibromofuro[3,2-c]pyridine is not mentioned in the search results, it’s worth noting that pyridine-based molecules often play a role in a range of diversified diseases .

Future Directions

The future directions of 4,7-Dibromofuro[3,2-c]pyridine research could involve exploring its versatility and selectivity towards aromatic nucleophilic substitution . It could also involve the synthesis of new compounds using different nucleophiles .

properties

IUPAC Name

4,7-dibromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHCRGKENKASLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromofuro[3,2-c]pyridine

Synthesis routes and methods I

Procedure details

Combine 7-bromo-5H-furo[3,2-c]pyridin-4-one (16.16 g, 75.5 mmol), dichloroethane (160 mL), and phosphorus oxybromide (100 g, 348.8 mmol) and heat at reflux for about 2 hours. Cool to room temperature and pour the reaction mixture into ice water (1 L). Adjust the pH to 8 with 5N NaOH, extract into dichloromethane, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purification by flash chromatography, eluting with hexane:ethyl acetate gives the title compound as a white solid.
Quantity
16.16 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 7-bromo-5H-furo[3,2-c]pyridin-4-one (21.2 g, 99 mmol) and POBr3 (31.2 g, 109 mmol) was heated at 70° C. for 5 min, then heated to 120° C. for 2 h. After cooled to rt, the solid was crashed and quenched with aqueous Na2CO3 (200 mL), then diluted with EtOAc (300 mL). The insoluble material was filtered off through a pad of Celite. The organic phase was collected and dried over Na2SO4. The crude material was purified by silica gel chromatography eluting with Hexanes-EtOAc (90:10→85:15) to give the title compound as a white solid (20.75 g, 68%). 1H NMR (CDCl3, 400 MHz): δ=6.91 (d, J=2.3 Hz, 1H), 7.79 (d, J=2.3 Hz, 1H), 8.37 (s, 1H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
31.2 g
Type
reactant
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7-Dibromofuro[3,2-c]pyridine
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Reactant of Route 5
4,7-Dibromofuro[3,2-c]pyridine
Reactant of Route 6
4,7-Dibromofuro[3,2-c]pyridine

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